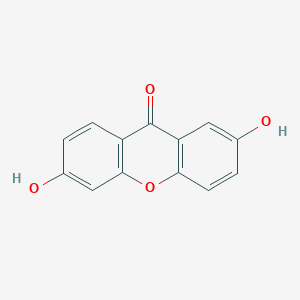

2,6-Dihydroxyxanthone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8O4 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

2,6-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6,14-15H |

InChI Key |

UHFHFHSHVGUMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O |

Origin of Product |

United States |

Biosynthetic Pathways and Ecological Context of Xanthones

Acetate-Malonate and Shikimate Pathways in Xanthone (B1684191) Biosynthesis

In higher plants, the dibenzo-γ-pyrone skeleton of xanthones is of a mixed biosynthetic origin, drawing precursors from both the shikimate and the acetate-malonate pathways. nih.govmdpi.com The A-ring of the xanthone structure is derived from the acetate-malonate pathway, while the B-ring originates from the shikimate pathway. frontiersin.org

The shikimate pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate), leading to the formation of aromatic amino acids. nih.gov For xanthone biosynthesis, this pathway provides the benzoyl-CoA unit that will form the B-ring. nih.gov Concurrently, the acetate-malonate pathway provides malonyl-CoA units, which are crucial for building the A-ring. nih.gov This dual-pathway origin is a hallmark of xanthone biosynthesis in plant families such as Clusiaceae, Hypericaceae, and Gentianaceae. frontiersin.orgnih.gov

In contrast, the xanthone core in fungi and lichens is derived entirely from the polyketide pathway, which is synonymous with the acetate-malonate pathway. mdpi.comnih.gov

The convergence of the shikimate and acetate-malonate pathways leads to the formation of a key benzophenone (B1666685) intermediate. nih.govnih.gov The condensation of one molecule of benzoyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway) is catalyzed by the enzyme benzophenone synthase (BPS). nih.gov This reaction initially forms 2,4,6-trihydroxybenzophenone. nih.gov

Subsequent hydroxylation of this initial product by a specific cytochrome P450-dependent monooxygenase, known as benzophenone 3′-hydroxylase (B3′H), yields 2,3′,4,6-tetrahydroxybenzophenone . mdpi.comnih.gov This compound is widely recognized as the central and immediate precursor for the vast majority of xanthones in higher plants. nih.govmdpi.comnih.govnih.gov The formation of the xanthone's characteristic tricyclic structure occurs via a regioselective, oxidative intramolecular coupling of this benzophenone intermediate, a critical cyclization step that creates the core scaffold. nih.govnih.gov This cyclization can lead to two primary xanthone precursors, 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are then further modified to create the diversity of naturally occurring xanthones. frontiersin.orgnih.gov

Enzymatic Mechanisms Involved in Xanthone Biotransformation

The journey from primary metabolites to the final xanthone structure is orchestrated by a series of specific enzymes. The biotransformation process involves not only the creation of the core scaffold but also its subsequent decoration with various functional groups, which accounts for the vast structural diversity of xanthones. frontiersin.org

Key enzymes in the formation of the benzophenone precursor include:

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway in the L-phenylalanine-dependent route. nih.gov

Cinnamate-CoA ligase (CNL), Cinnamoyl-CoA hydratase/lyase (CHL), Benzaldehyde dehydrogenase (BD), and Benzoate-CoA ligase (BZL): A sequence of enzymes that convert trans-cinnamic acid into benzoyl-CoA. frontiersin.orgnih.gov

Benzophenone synthase (BPS): A type III polyketide synthase that catalyzes the crucial condensation of benzoyl-CoA with three malonyl-CoA molecules. nih.gov

Benzophenone 3′-hydroxylase (B3′H): A cytochrome P450 enzyme that hydroxylates the benzophenone intermediate to create the direct precursor for cyclization. mdpi.com

Following the formation of the initial trihydroxyxanthone cores, a suite of tailoring enzymes, such as hydroxylases, O-methyltransferases, and glycosyltransferases, modify the scaffold to produce specific derivatives like 2,6-Dihydroxyxanthone. nih.govfrontiersin.org Fungal biotransformation is also a recognized method for modifying phenolic compounds, often through highly specific hydroxylation or glycosylation reactions that can enhance their properties. nih.govresearchgate.net

Table 1: Key Enzymes in Xanthone Biosynthesis

| Enzyme | Abbreviation | Function | Organism(s) Studied |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | Hypericum androsaemum |

| Benzoate-CoA ligase | BZL | Activates benzoic acid to benzoyl-CoA. | Hypericum calycinum |

| Benzophenone synthase | BPS | Condenses benzoyl-CoA and malonyl-CoA to form 2,4,6-trihydroxybenzophenone. | Hypericum spp., Garcinia mangostana |

Subcellular and Cellular Localization and Trafficking of Xanthones in Biological Systems (Plants, Fungi, Lichens)

The biosynthesis of xanthones in plants is a spatially compartmentalized process, requiring the trafficking of intermediates between different cellular locations. mdpi.com The initial steps of the shikimate pathway occur within plastids, while the acetate-malonate pathway originates at the endoplasmic reticulum. nih.govmdpi.comnih.gov This necessitates a coordinated movement of molecules across organellar membranes to complete the synthesis.

At the tissue level, there is evidence of specific localization. In the roots of Hypericum perforatum, for instance, the expression of benzophenone synthase (BPS) and the accumulation of the final xanthone products are predominantly found in the exodermis, the outermost layer of the cortex. nih.gov This specific placement suggests a strategic positioning for ecological interactions. nih.gov

In fungi and lichens, xanthone biosynthesis proceeds via the polyketide pathway. nih.gov However, detailed information regarding the specific subcellular or cellular localization of these pathways in fungi and lichens remains largely unavailable. mdpi.comnih.govresearchgate.net

Table 2: Localization of Xanthone Biosynthesis

| Organism Group | Biosynthetic Pathway(s) | Subcellular Localization (Plants) | Tissue Localization (Example) |

|---|---|---|---|

| Plants | Shikimate & Acetate-Malonate | Shikimate: PlastidsAcetate: Endoplasmic Reticulum | Root exodermis (Hypericum perforatum) |

| Fungi | Acetate-Malonate (Polyketide) | Not well-established | Not well-established |

| Lichens | Acetate-Malonate (Polyketide) | Not well-established | Not well-established |

Investigating the Ecological Roles of Naturally Occurring Xanthones

Xanthones are not merely metabolic byproducts; they play significant roles in the survival and interaction of the organisms that produce them. Their accumulation in specific tissues, such as the root exodermis, strongly points to a function in chemical defense. nih.gov This localization provides a first line of defense against soilborne pathogens and herbivores. nih.gov

Furthermore, xanthones have demonstrated potent ecological activity in marine environments. nih.gov A number of synthetic xanthone derivatives have been shown to be highly effective at inhibiting the settlement of larvae from the blue mussel Mytilus galloprovincialis, a major biofouling species. nih.gov Certain compounds exhibited strong anti-settlement effects at micromolar concentrations with low toxicity to the larvae, highlighting their potential as non-toxic antifouling agents. nih.gov Some fungal xanthones also exhibit antimicrobial properties, which can be crucial in competitive microbial environments. nih.gov These roles underscore the importance of xanthones as ecologically active secondary metabolites.

Structural Elucidation and Advanced Analytical Techniques in 2,6 Dihydroxyxanthone Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,6-dihydroxyxanthone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments, such as HSQC and HMBC, reveal the connectivity between atoms.

In the ¹H NMR spectrum of this compound, recorded in methanol-d4 (B120146) (CD₃OD), the aromatic protons appear as distinct signals in the downfield region, typically between δ 6.0 and 8.0 ppm. The chemical shifts and coupling constants (J) provide information about the substitution pattern on the xanthone (B1684191) core. For instance, a study on the synthesis of dihydroxyxanthones reported the following ¹H NMR data for the product obtained from 2,6-dihydroxybenzoic acid and resorcinol (B1680541), which corresponds to this compound. nih.gov The protons on the resorcinol-derived ring (H-5, H-7, H-8) and the dihydroxybenzoic acid-derived ring (H-1, H-3, H-4) show characteristic splitting patterns and chemical shifts.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C-9) of the xanthone scaffold is typically observed at a downfield chemical shift of around 181.9 ppm. nih.gov The carbons bearing hydroxyl groups (C-2 and C-6) and other aromatic carbons can be assigned based on their chemical shifts.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 6.81 | dd | 8.31, 2.23 |

| H-3 | 7.52 | t | 8.31 |

| H-4 | 6.85 | dd | 8.31, 2.23 |

| H-5 | 6.71 | d | 2.15 |

| H-7 | 6.67 | dd | 8.81, 2.15 |

| H-8 | 7.99 | d | 8.81 |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 167.5 |

| C-2 | 110.5 |

| C-3 | 136.6 |

| C-4 | 107.3 |

| C-4a | 157.2 |

| C-4b | 159.4 |

| C-5 | 102.7 |

| C-6 | 162.4 |

| C-7 | 115.4 |

| C-8 | 127.9 |

| C-8a | 113.2 |

| C-8b | 108.8 |

| C-9 | 181.9 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unambiguous assignment of all proton and carbon signals. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range correlations (typically over two to three bonds), which helps in piecing together the molecular structure.

Mass Spectrometry (MS and GC/MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (228.04 g/mol ). For instance, in a study describing the synthesis of dihydroxyxanthones, the mass spectrum of the product corresponding to this compound showed a molecular ion peak at m/z = 228 [M]⁺. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the this compound molecular ion can occur through various pathways, including the loss of small neutral molecules such as carbon monoxide (CO) or water (H₂O), leading to the formation of characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC/MS) can be employed for the analysis of volatile derivatives of this compound, providing both separation and structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A study on synthesized dihydroxyxanthones reported the following key IR absorptions for the 2,6-dihydroxy isomer, recorded as a KBr pellet. nih.gov

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) stretching | 3425 | Broad, Strong |

| C=O (carbonyl) stretching | 1604 | Strong |

| C=C (aromatic) stretching | 1465 | Medium |

| C-O-C (ether) stretching | 1273 | Strong |

The broad band around 3425 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, often broadened due to hydrogen bonding. The strong absorption at 1604 cm⁻¹ is attributed to the C=O stretching of the conjugated ketone in the xanthone core. The band at 1465 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings, and the strong absorption at 1273 cm⁻¹ is indicative of the C-O-C ether linkage in the xanthone structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the xanthone core of this compound. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, shows characteristic absorption maxima (λmax). These absorptions are due to π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores. The position and intensity of these bands are influenced by the substitution pattern on the xanthone nucleus. For a related polyhydroxyxanthone, UV absorption maxima have been reported at λmax 213, 236, and 311 nm. ijims.com

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources, ensuring a high degree of purity for subsequent analysis and applications.

Column Chromatography

Column chromatography is a widely used preparative technique for the separation and purification of organic compounds based on their differential adsorption on a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly employed as the stationary phase due to its polarity.

The separation is achieved by eluting the mixture through the column with a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For instance, a common solvent system for the separation of xanthone derivatives is a gradient of petroleum ether and ethyl acetate. mdpi.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in the study of xanthones for the rapid separation of mixtures, reaction monitoring, and preliminary identification of compounds. youtube.comyoutube.com The principle of TLC lies in the differential partitioning of components between a stationary phase, typically a polar adsorbent like silica gel coated on a plate, and a mobile phase, a solvent system that moves up the plate via capillary action. youtube.comyoutube.com The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have stronger interactions with the stationary phase and move shorter distances. youtube.com

In the context of this compound, TLC can be a valuable tool for monitoring its synthesis or its isolation from natural sources. Although specific Rƒ values for this compound are not extensively documented in publicly available literature, methods for the separation of other dihydroxyxanthones and related polyphenolic compounds can be adapted. For instance, a common stationary phase is silica gel 60 F254. nih.govnih.gov The choice of the mobile phase is critical for achieving good separation. youtube.com A variety of solvent systems, typically mixtures of non-polar and polar solvents, can be tested to find the optimal resolution. researchgate.net Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm or 366 nm) or by using staining reagents. nih.govnih.gov

Below is an interactive data table with examples of solvent systems that are commonly used for the TLC analysis of xanthones and other phenolic compounds, which could serve as a starting point for the analysis of this compound.

| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Application Notes |

| Silica Gel 60 F254 | Toluene : Ethyl Acetate : Formic Acid | 3 : 7 : 0.1 | Suitable for the separation of various phenolic compounds and flavonoids. nih.gov |

| Silica Gel | Hexane : Ethyl Acetate | 1 : 1 to 2 : 1 | A general-purpose system for compounds of intermediate polarity. youtube.com |

| Silica Gel | Chloroform : Methanol | - | Often used for separating compounds with a range of polarities. avantiresearch.com |

| Silica Gel | Ethyl Acetate : Butanol : Acetic Acid : Water | 80 : 10 : 5 : 5 | A system for very polar compounds, though not suitable for flash chromatography. rochester.edu |

This table is based on established methods for related compounds and serves as a guideline for developing a specific TLC method for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, identification, and quantification of individual components in a mixture. It is widely used in the analysis of xanthones from various sources. nih.govresearchgate.net The most common mode of HPLC for xanthone analysis is reversed-phase (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. lcms.czresearchgate.net

The following interactive data table outlines typical parameters for the HPLC analysis of xanthones, which can be optimized for this compound.

| Stationary Phase | Mobile Phase | Gradient/Isocratic | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Reversed-phase C18 | Methanol : Water (90:10, v/v) with 1% acetic acid | Isocratic | 1.0 | 237 | researchgate.net |

| Reversed-phase C18 | Methanol : Water (95:5, v/v) | Isocratic | 1.5 | 319 | researchgate.net |

| Reversed-phase C18 | Acetonitrile : Water (gradient) | Gradient | - | - | lcms.cz |

| Standard C18 RP | Methanol in 0.1% Formic Acid (65-90%) | Gradient | - | 254 | nih.gov |

This table presents examples of HPLC conditions used for the analysis of various xanthones and serves as a guide for developing a method for this compound.

Computational and Theoretical Studies of 2,6 Dihydroxyxanthone and Derivatives

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. researchgate.net This method is crucial for understanding the potential therapeutic efficacy of xanthone (B1684191) derivatives by modeling their interactions with biological targets. nih.gov

Molecular docking studies have been instrumental in evaluating the therapeutic potential of hydroxyxanthone derivatives against various protein targets. The process involves placing the ligand into the binding site of a protein and calculating a score, often representing the binding affinity in terms of energy (kcal/mol). A lower, more negative energy value typically indicates a more stable and favorable interaction. researchgate.net

For instance, in studies targeting enzymes crucial for viral replication, such as the 3C-like protease (3CLpro) of coronaviruses, various xanthone derivatives have been docked to predict their inhibitory potential. researchgate.net One study investigating chloro-substituted hydroxyxanthones against the protein tyrosine kinase receptor (PDB ID: 1T46) reported a cDOCKER interaction energy of -31.06 kcal/mol for a derivative, indicating a notable binding interaction. ichem.md In another study focused on designing selective COX-2 inhibitors, a series of 1,6-dihydroxyxanthone (B1237720) derivatives were designed and docked. The results showed promising binding affinities, with docking scores ranging from -6.8 to -10.7 Kcal/mol, which were comparable or superior to the standard drugs Celecoxib (-7.9 Kcal/mol) and Indomethacin (-6.4 Kcal/mol). benthamdirect.com

Similarly, when investigating the anticancer potential of hydroxyxanthones, molecular docking was used to explore their interaction with DNA topoisomerase II. A study found that 1,3,8-trihydroxyxanthone (B8511361) exhibited favorable interactions with the protein's active site, suggesting a mechanism for its observed anticancer activity. nih.gov The accuracy of these predictions, while powerful, can be influenced by the quality of the protein structure model used, with experimentally determined structures generally yielding more reliable results than predicted models like those from AlphaFold 2. elifesciences.org

Table 1: Predicted Binding Affinities of Xanthone Derivatives Against Various Protein Targets

| Xanthone Derivative Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chloro-substituted hydroxyxanthone | Protein Tyrosine Kinase (1T46) | -31.06 | ichem.md |

| 1,6-dihydroxyxanthone derivative | Cyclooxygenase-2 (COX-2) | -6.8 to -10.7 | benthamdirect.com |

| Trihydroxyxanthone with sulfonate substitution | SARS-CoV 3CL Protease (2GX4) | -43.31 | researchgate.net |

| Trihydroxyxanthone with chloro substitution | SARS-CoV 3CL Protease (2GX4) | -45.58 | researchgate.net |

| Amantadine (for comparison) | M2 Proton Channel (Trp-41) | -78.70 (gas phase), -13.27 (aqueous) | plos.org |

Beyond predicting binding energy, molecular docking reveals the specific types of noncovalent interactions and the key amino acid residues involved, which are crucial for the stability and specificity of the ligand-protein complex. These interactions predominantly include hydrogen bonds and π-π stacking. rsc.orgnih.gov

Hydrogen bonds are critical for the stability of protein structures and their interactions with ligands. nih.gov In docking studies of hydroxyxanthone derivatives, hydrogen bonds are consistently identified as key contributors to binding. For example, the docking of a chloro-substituted hydroxyxanthone with the protein tyrosine kinase receptor (1T46) revealed hydrogen bond interactions with amino acid residues Asp810, Cys809, Ile789, His790, and Leu644, with bond distances ranging from 2.06 to 5.18 Å. ichem.md Similarly, studies on 1,3,8-trihydroxyxanthone's interaction with topoisomerase II highlighted a crucial hydrogen bond with the amino acid residue DG13. nih.gov This type of interaction is significant as it can trigger DNA damage toxic to cancer cells. nih.gov

Table 2: Key Amino Acid Interactions for Xanthone Derivatives from Docking Studies

| Xanthone Derivative | Protein Target | Key Interacting Residues | Interaction Type(s) | Reference |

|---|---|---|---|---|

| Chloro-substituted hydroxyxanthone | Protein Tyrosine Kinase (1T46) | Asp810, Cys809, Ile789, His790, Leu644 | Hydrogen Bonding | ichem.md |

| 1,3,8-trihydroxyxanthone | Topoisomerase II | DG13, DA12, DC8 | Hydrogen Bonding, π-π Stacking | nih.gov |

| Trihydroxyxanthone derivatives | SARS-CoV 3CL Protease (2GX4) | Gly142, His163, Cys144, Glu166, Gln164, His41 | Hydrogen Bonding | researchgate.net |

| Phenylalanine ester derivative (Naproxen derivative) | Cyclooxygenase-2 (COX-2) | ARG120, TYR355 | Hydrogen Bonding | researchgate.net |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov MD simulations are crucial for assessing the stability of the binding pose predicted by docking and understanding how the system behaves in a more realistic, solvated environment. nih.gov

By running simulations for nanoseconds or longer, researchers can observe whether a docked ligand remains stably bound within the active site or if it undergoes significant conformational shifts. nih.gov These simulations provide valuable information on the flexibility of both the ligand and the protein, and how they adapt to each other. For instance, MD simulations can validate the stability of key hydrogen bonds and other noncovalent interactions identified in docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time is a common way to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is likely to be maintained. elifesciences.org Although specific MD simulation studies focused solely on 2,6-dihydroxyxanthone are not prevalent in the searched literature, this methodology is widely applied to validate the docking results of various ligands, including other complex heterocyclic compounds, to confirm the stability of their predicted binding modes and interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds. nih.gov

QSAR studies on xanthone derivatives have successfully identified several structural features that correlate with their biological activities, such as anticancer effects. nih.govnih.gov These features, or descriptors, can be electronic (e.g., atomic charges), lipophilic (e.g., LogP), or steric (e.g., shape indices). nih.gov

Table 3: Key Molecular Descriptors from QSAR Studies of Xanthone Derivatives

| Biological Activity | Key Descriptors | QSAR Model Statistics | Reference |

|---|---|---|---|

| Anticancer (Topoisomerase IIα) | Dielectric energy, Hydroxyl group count, LogP, Shape index, Solvent-accessible surface area | r² = 0.84, r²CV = 0.82 | nih.gov |

| Cytotoxicity (WiDR cells) | Net atomic charges (qC1, qC2, qC3), Dipole moment, LogP | r = 0.976, F = 15.920 | nih.gov |

| Anti-tuberculosis | Net atomic charges (qC1, qC4, qC9) | r² = 0.730 | researchgate.net |

| Antihypertensive (Adenosine agonists) | Verloop L, Total lipole, VAMP nuclear energy | r² = 0.84, r_cv² = 0.83 | researchgate.net |

A primary application of a validated QSAR model is to guide the design of new compounds with enhanced biological activity. innovareacademics.in Once a statistically significant relationship between structure and activity is established, it can be used to screen virtual libraries of compounds or to propose specific structural modifications to a lead compound like this compound.

For example, a QSAR model developed for anticancer activity was used to virtually design and screen 50 new xanthone derivatives, leading to the identification of 39 compounds predicted to have high potency (IC₅₀ values ≤20 μM). nih.gov From this set, four lead compounds were identified as potent inhibitors of DNA topoisomerase IIα based on their predicted activity, docking scores, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Similarly, another QSAR study generated 15 proposed new xanthone compounds with predicted anticancer activities superior to the initial set of tested compounds. nih.gov This in silico design process allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug development pipeline. researchgate.net

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which govern its bioavailability and residence time in the body. nih.gov In silico tools have become a mainstay in early drug discovery to predict these properties, helping to identify potential liabilities and guide the optimization of lead compounds. nih.gov Various computational models, such as those available through web-based platforms like SwissADME, are widely used to estimate the pharmacokinetic profiles of molecules based on their chemical structures. nih.gov

These predictive models are built on large datasets of experimentally determined properties and employ sophisticated algorithms to correlate molecular features with ADME behavior. researchgate.net Key parameters evaluated include physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. nih.gov

For this compound, a comprehensive in silico ADME assessment can provide valuable insights into its potential as a drug scaffold. The predictions for key ADME-related parameters are summarized in the table below. These values are calculated using established computational models and provide a theoretical foundation for its drug-like potential.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Classification | Significance in Drug Discovery |

| Physicochemical Properties | ||

| Molecular Weight | 228.21 g/mol | Within the desirable range (<500 g/mol ) for good absorption and diffusion. |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rule of five (≤5), favoring membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's rule of five (≤10), favoring membrane permeability. |

| Molar Refractivity | 60.80 | Relates to molecular volume and polarizability, influencing binding interactions. |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Indicates good potential for oral bioavailability (typically <140 Ų). researchgate.net |

| Lipophilicity | ||

| Log P (iLOGP) | 2.35 | Represents a balanced lipophilicity, crucial for solubility and permeability. |

| Water Solubility | ||

| Log S (ESOL) | -2.85 | Predicts the compound to be soluble in water. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Suggests good absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | No | The molecule is not predicted to cross the blood-brain barrier, which can be advantageous for avoiding central nervous system side effects. |

| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for P-gp efflux pumps can lead to higher intracellular concentrations. |

| Cytochrome P450 (CYP) Inhibition | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C19 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolizing enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Indicates good oral bioavailability potential. researchgate.net |

| Bioavailability Score | 0.55 | Suggests a high probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |

This data is generated based on established in silico predictive models and serves as a theoretical estimation.

The analysis suggests that this compound possesses a favorable profile for oral drug development. It adheres to Lipinski's rule of five, a key guideline for drug-likeness, and is predicted to have high gastrointestinal absorption. researchgate.net Its predicted inability to permeate the blood-brain barrier could be beneficial for therapies targeting peripheral tissues, minimizing potential neurological side effects. However, the predicted inhibition of several key cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, and CYP3A4) highlights a potential for drug-drug interactions, a factor that would require careful consideration and experimental validation in later stages of drug development.

Application of Artificial Intelligence and Machine Learning in Xanthone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, moving it from a process of serendipitous discovery to one of rational, targeted design. youtube.com These advanced computational techniques are particularly valuable in the exploration of natural product scaffolds like xanthones, where the chemical space of possible derivatives is vast. researchgate.net

Machine learning models, including deep neural networks, support vector machines, and random forests, are increasingly being used to build predictive models for ADME properties. iapchem.org These models can learn complex relationships between a molecule's structure and its biological activity or pharmacokinetic profile from large datasets, often outperforming traditional quantitative structure-activity relationship (QSAR) models. mdpi.com For xanthone derivatives, ML can be employed to screen large virtual libraries and prioritize compounds with the highest probability of success, thereby accelerating the design-make-test-analyze cycle. nih.gov

A significant application of AI in this context is in de novo drug design, where generative models are used to create entirely new molecules with optimized properties. youtube.com These models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on known active compounds and then tasked with generating novel xanthone derivatives that are predicted to have high potency, selectivity, and favorable ADME characteristics. youtube.com This approach allows for the exploration of novel chemical space that may not be accessible through traditional medicinal chemistry approaches.

The application of AI and ML to xanthone drug discovery offers several key advantages:

Accelerated Timelines: Rapidly screening thousands or even millions of virtual compounds to identify promising candidates.

Cost Reduction: Minimizing the number of compounds that need to be synthesized and tested experimentally.

Improved Success Rates: Enhancing the quality of drug candidates by optimizing multiple properties simultaneously (e.g., potency, selectivity, and ADME).

Novelty and Innovation: Generating novel chemical structures with desired biological activities that might not be conceived by human chemists.

As the availability of high-quality biological data continues to grow and AI algorithms become more sophisticated, the role of these computational tools in the development of new drugs from the xanthone family, including derivatives of this compound, is set to expand significantly.

Future Directions and Research Gaps in 2,6 Dihydroxyxanthone Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for xanthone (B1684191) synthesis exist, there is a continuous need for more efficient, high-yield, and environmentally sustainable synthetic protocols. Current research often starts with precursors like 2,6-dihydroxybenzoic acid or involves the cyclization of benzophenone (B1666685) intermediates. nih.govnih.gov

Future research should focus on:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reactions and improving yields for related xanthone structures, such as the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone, which achieved a 93% yield. sc.edu Applying and optimizing microwave-assisted methods specifically for 2,6-dihydroxyxanthone could significantly reduce reaction times and energy consumption. nih.gov

Palladium-Catalyzed Reactions: The use of palladium catalysts to promote annulation between precursors like salicylaldehyde (B1680747) and 1,2-dibromoarene derivatives represents a modern approach to forming the xanthone scaffold. researchgate.net Further exploration of palladium-catalyzed cross-coupling reactions could lead to more direct and versatile routes to this compound and its derivatives.

Domino and One-Pot Reactions: Designing multi-step reactions that occur in a single pot (one-pot) or as a cascade (domino reactions) can enhance efficiency by minimizing intermediate purification steps, saving time, and reducing solvent waste. researchgate.net

| Synthetic Approach | Key Features & Future Direction | Reference |

|---|---|---|

| Microwave-Assisted Annulation | Reduces reaction times and improves yields. Optimization for this compound is a key research area. | nih.govsc.edu |

| Palladium-Catalyzed Annulation | Offers novel pathways for scaffold formation. Further development could enhance substrate scope and efficiency. | researchgate.net |

| Benzyne Intermediates | A modern approach involving the reaction of an aryne intermediate with salicylaldehydes or o-halobenzoic acids. | researchgate.net |

| Heterogeneous Catalysis | Employs reusable solid catalysts (e.g., montmorillonite (B579905) K10 clay) for more sustainable processes. | nih.gov |

In-depth Elucidation of Biosynthetic Enzymes and Regulatory Mechanisms

In nature, xanthones are secondary metabolites produced by plants, fungi, and lichens. mdpi.comnih.gov Their biosynthesis primarily involves the polyketide pathway or the shikimate pathway. mdpi.comontosight.aifrontiersin.org A significant gap exists in the detailed understanding of the specific enzymes and regulatory networks governing the formation of this compound.

Future research priorities include:

Identification of Key Enzymes: While general enzymes like polyketide synthases (PKS) and cytochrome P450 monooxygenases are known to be crucial for forming the xanthone core, the specific enzymes responsible for the hydroxylation pattern of this compound are yet to be fully characterized. ontosight.ai

Pathway Elucidation: The biosynthesis of xanthones can be complex, sometimes involving phenylalanine-dependent or -independent routes that converge on a benzophenone intermediate like 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov Tracing the precise pathway to this compound is essential.

Gene Regulation Studies: The expression of biosynthetic genes is often regulated by developmental cues and environmental stimuli. ontosight.ai Understanding these regulatory mechanisms could enable the use of metabolic engineering or synthetic biology approaches to enhance the production of this compound in host organisms. nih.gov

Advanced Structural Characterization of Complex this compound Derivatives

The biological activity of xanthones is heavily influenced by the type and position of substituents on the core structure. mdpi.com While the structure of this compound itself is known, characterizing more complex natural or synthetic derivatives requires sophisticated analytical techniques.

Future efforts should leverage:

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) combined with mass spectrometry (LC-MS) offers superior sensitivity and specificity for identifying and quantifying xanthone derivatives in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are indispensable for the unambiguous structural elucidation of novel derivatives, as demonstrated in the synthesis of related hydroxyxanthones. nih.govrsc.org

Spectroscopic and Spectrometric Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) are crucial for confirming functional groups and molecular weights of newly synthesized or isolated compounds. nih.govichem.md

| Analytical Technique | Application in Xanthone Research | Reference |

|---|---|---|

| HPLC and LC-MS | Separation, quantification, and identification of xanthone derivatives in complex matrices. | nih.gov |

| NMR (1D and 2D) | Provides detailed structural information for unambiguous characterization of isomers and new derivatives. | rsc.org |

| FTIR Spectroscopy | Confirms the presence of key functional groups (e.g., hydroxyl, carbonyl) in the molecular structure. | nih.gov |

| GC-MS | Used to identify and confirm isomeric products during synthetic investigations. | rsc.org |

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational methods are becoming increasingly vital in predicting the properties and activities of chemical compounds, thereby guiding experimental work. For this compound and its derivatives, these approaches remain underutilized.

Future research should integrate:

Molecular Docking: These studies can predict the binding interactions between xanthone derivatives and specific protein targets, such as protein tyrosine kinases, providing insights into their mechanism of action. ichem.mdresearchgate.net This can help explain observed biological activities like anticancer effects.

Structure-Activity Relationship (SAR) Modeling: Computational SAR studies can identify the key structural features of the xanthone scaffold that are critical for a specific biological activity. mdpi.com This knowledge is invaluable for designing more potent compounds.

Pharmacokinetic Predictions (ADME): In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with better drug-like properties early in the discovery process.

Comprehensive Mechanistic Studies of Under-explored Biological Activities

Xanthones as a class exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.com However, for many of these activities, including those of this compound, the precise molecular mechanisms are not fully understood.

Key research gaps to address include:

Anticancer Mechanisms: While some xanthones are known to induce apoptosis and arrest the cell cycle, the specific pathways targeted by this compound need to be delineated. nih.gov For example, studies on related compounds have investigated effects on mitochondrial membrane potential and the production of reactive oxygen species (ROS). nih.gov

Antimicrobial and Antifungal Activity: Polycyclic xanthones from natural sources have shown potent activity against bacteria and fungi, sometimes in the nanomolar range. frontiersin.org The mechanism of action and the potential of simpler dihydroxyxanthones in this area are under-explored.

Anti-inflammatory Pathways: Xanthones are known to possess anti-inflammatory effects, but the specific signaling cascades and enzymes they inhibit require more detailed investigation. ontosight.ainih.gov

Strategic Design of this compound-Based Lead Compounds for Drug Discovery and Optimization

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing new drugs. nih.govnih.gov The strategic design and optimization of lead compounds based on the this compound structure is a promising future direction.

This involves:

Lead Optimization: This process modifies the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For this compound, this could involve adding or modifying functional groups to enhance a desired biological activity. ichem.md

Structure-Activity Relationship (SAR) Guided Design: By systematically synthesizing and testing derivatives, researchers can build robust SAR models. Studies have shown that the number and position of hydroxyl groups can significantly influence anticancer activity, and the addition of chloro groups can enhance it. ichem.mdnih.gov

Targeted Drug Design: As mechanistic understanding improves, derivatives can be designed to interact with specific biological targets. For instance, linking the xanthone scaffold to a mitochondrial-targeting moiety like triphenylphosphonium (TPP) has been shown to enhance anticancer effects in other polyphenols. nih.gov This represents a strategic approach to creating more effective and targeted therapies.

Q & A

Q. Table 1: IC₅₀ and Selectivity Indices of Key Xanthones

| Compound | IC₅₀ (HeLa, mM) | IC₅₀ (WiDr, mM) | Selectivity Index (SI) |

|---|---|---|---|

| 1,3-Dihydroxyxanthone | 0.086 | 0.114 | 2.69–3.59 |

| 1,3,8-Trihydroxyxanthone | 0.277 | 0.254 | 12.26–13.37 |

| Doxorubicin (Control) | 0.068 | - | - |

How do researchers resolve contradictions in structure-activity relationships (SAR) for hydroxylated xanthones?

Answer:

Contradictions arise when structural modifications yield unexpected activity shifts. For instance, adding a 6-hydroxyl group to 1-hydroxyxanthone reduces activity (IC₅₀ = 0.322 mM vs. 0.086 mM for 1,3-dihydroxyxanthone) due to intramolecular hydrogen bonding or steric hindrance . To resolve such discrepancies, researchers:

- Perform dose-response curves to validate IC₅₀ consistency.

- Use molecular docking to map interactions (e.g., 1,3-dihydroxyxanthone binds Topoisomerase II via hydrogen bonds with Guanine13/Lysine505) .

- Compare selectivity indices to rule out false positives from cytotoxicity .

What methodological considerations are critical in molecular docking studies of xanthones with Topoisomerase II?

Answer:

Key steps include:

Receptor Selection : Overexpressed targets (e.g., Topoisomerase II in 86% of colorectal cancers) are prioritized .

Ligand Preparation : Xanthone structures are optimized for charge and tautomeric states using tools like Gaussian09 .

Docking Validation : Native ligands (e.g., mitoxantrone) validate binding poses; root-mean-square deviation (RMSD) < 2.0 Å confirms reliability .

Interaction Analysis : Non-covalent forces (hydrogen bonds, π-π stacking) are quantified. For example, 1,3-dihydroxyxanthone’s Gibbs free energy (-6.85 kcal/mol) correlates with strong Topoisomerase II inhibition .

How can selectivity indices (SI) be optimized when designing hydroxylated xanthone derivatives?

Answer:

Strategies include:

- Position-Specific Hydroxylation : 3-hydroxyl groups enhance cancer cell specificity (e.g., 1,3-dihydroxyxanthone, SI = 3.59) compared to 6-hydroxyl derivatives (SI = 1.85) .

- Balancing Lipophilicity : Moderate logP values improve membrane permeability without off-target toxicity.

- Hybrid Derivatives : Combining xanthones with moieties targeting dual pathways (e.g., P-glycoprotein inhibition) enhances selectivity .

What analytical techniques confirm the structure of synthesized xanthones?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl group positions (e.g., 1,3-dihydroxyxanthone shows peaks at δ 6.2–6.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., [M+H]⁺ = 243.06 for C₁₃H₁₀O₅) .

- FTIR : O-H stretches (3200–3600 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) validate functional groups .

What strategies address discrepancies between in vitro cytotoxicity and selectivity indices in xanthone derivatives?

Answer:

- Secondary Assays : Apoptosis markers (e.g., caspase-3 activation) confirm mechanism-specific cytotoxicity .

- 3D Tumor Models : Multicellular spheroids mimic in vivo conditions, reducing false positives from monolayer assays.

- Metabolic Stability Tests : Liver microsome assays predict pharmacokinetic barriers to clinical translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.